molecular formula C22H16BrN3S B14871731 (E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole

(E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole

Cat. No.: B14871731
M. Wt: 434.4 g/mol
InChI Key: KGCMVMOWRIKSQC-BUVRLJJBSA-N
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Description

(E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole is a synthetic organic compound belonging to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole typically involves the condensation of 2-bromobenzaldehyde with 2-hydrazinyl-4,5-diphenylthiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, resulting in antimicrobial or anticancer activities. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole: Lacks the (E)-configuration, which may affect its chemical and biological properties.

    2-(2-(2-chlorobenzylidene)hydrazinyl)-4,5-diphenylthiazole: Similar structure with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activities.

    2-(2-(2-fluorobenzylidene)hydrazinyl)-4,5-diphenylthiazole: Contains a fluorine atom, which may enhance its stability and biological activity.

Uniqueness

(E)-2-(2-(2-bromobenzylidene)hydrazinyl)-4,5-diphenylthiazole is unique due to its specific (E)-configuration and the presence of a bromine atom. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H16BrN3S

Molecular Weight

434.4 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-4,5-diphenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H16BrN3S/c23-19-14-8-7-13-18(19)15-24-26-22-25-20(16-9-3-1-4-10-16)21(27-22)17-11-5-2-6-12-17/h1-15H,(H,25,26)/b24-15+

InChI Key

KGCMVMOWRIKSQC-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=CC=C3Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=CC=C3Br)C4=CC=CC=C4

Origin of Product

United States

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